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Cat. No.: B15586464 Get Quote

An in-depth analysis of the selective HDAC6 inhibitor ACY-775 and its therapeutic potential in

preclinical models of neurodegeneration, benchmarked against other relevant compounds.

This guide provides a comprehensive overview of the efficacy of ACY-775, a selective Histone

Deacetylase 6 (HDAC6) inhibitor, in various animal models of neurodegenerative diseases.

Through a comparative analysis with other selective HDAC6 inhibitors, this document aims to

equip researchers, scientists, and drug development professionals with the necessary data to

evaluate the therapeutic promise of ACY-775. The information is presented through structured

data tables, detailed experimental methodologies, and illustrative diagrams of key biological

pathways and experimental workflows.

Comparative Efficacy of Selective HDAC6 Inhibitors
The therapeutic potential of selective HDAC6 inhibitors is being explored across a range of

neurodegenerative disorders, including Charcot-Marie-Tooth disease (CMT), Alzheimer's

disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS). The primary mechanism

of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of its

substrates, most notably α-tubulin. This, in turn, is believed to improve axonal transport and

mitigate neurodegeneration.[1][2]

Below is a summary of the in vitro and in vivo efficacy of ACY-775 compared to other notable

selective HDAC6 inhibitors.
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Compound HDAC6 IC50 (nM)
Selectivity over
Class I HDACs
(average-fold)

Reference

ACY-775 7.5 ~700 [3]

ACY-738 1.7 ~100 [3]

Tubastatin A 18 ~200 [3]

ACY-1215

(Ricolinostat)
4.7 ~12-13 [4]
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6950832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Animal Model Disease
Key Efficacy
Readouts

Reference

ACY-775
HSPB1 S135F

mice

Charcot-Marie-

Tooth disease

Improved motor

and sensory

nerve

conduction;

Increased

innervation of

neuromuscular

junctions.

[5]

ACY-738 APP/PS1 mice
Alzheimer's

disease

Improved short-

term learning

and memory;

Increased levels

of acetylated α-

tubulin; Reduced

levels of

hyperphosphoryl

ated tau.

[6]

ACY-738
mSOD1 G93A

mice

Amyotrophic

Lateral Sclerosis

(ALS)

Increased

acetylation of

microtubules in

the spinal cord;

Reduced lower

motor neuron

degeneration in

female mice.

[7]

ACY-738 EAE mice
Multiple

Sclerosis

Delayed disease

onset and

reduced severity;

Increased short-

term memory.[8]

Tubastatin A rTg4510 mice Tauopathy/Alzhei

mer's disease

Restored

memory function;

[9]
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Reduced total

tau levels.

ACY-1215 APP/PS1 mice
Alzheimer's

disease

Ameliorated

memory function

deficits;

Increased levels

of acetylated α-

tubulin in the

hippocampus

and cortex;

Reduced Aβ

deposition.

[10]

Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these

compounds, the following diagrams are provided.
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HDAC6 signaling pathway in neurodegeneration.
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In vivo efficacy study workflow.
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Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of ACY-
775 and other HDAC6 inhibitors in animal models of neurodegeneration.

Animal Models and Drug Administration
Charcot-Marie-Tooth (CMT) Model:

Animal Model: Transgenic mice expressing the human small heat shock protein B1

(HSPB1) S135F mutation, which causes axonal CMT.

Drug Administration: Symptomatic HSPB1 S135F mice received daily intraperitoneal (IP)

injections of ACY-775 (3 mg/kg), ACY-738 (3 mg/kg), ACY-1215 (30 mg/kg), or vehicle for

21 days.[5]

Alzheimer's Disease (AD) Model:

Animal Model: APP/PS1 double transgenic mice, which develop amyloid plaques and

cognitive deficits.

Drug Administration: For ACY-738, treatment was administered via a chow-based

formulation (100 mg/kg) for 21 or 90 days.[6] For ACY-1215, mice received daily IP

injections (25 mg/kg) for 20 days.[10]

Amyotrophic Lateral Sclerosis (ALS) Model:

Animal Model: mSOD1 G93A transgenic mice, a widely used model of familial ALS.

Drug Administration: ACY-738 was administered orally. Co-treatment with riluzole was also

performed.[7]

Behavioral Testing
Morris Water Maze (for AD models): This test assesses spatial learning and memory. Mice

are trained to find a hidden platform in a pool of opaque water. Key metrics include escape

latency (time to find the platform) and time spent in the target quadrant during a probe trial

where the platform is removed.
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Cross-Maze Test (for MS models): This test evaluates short-term working memory by

measuring spontaneous alternation behavior.[8]

Biochemical Analysis
Western Blotting: This technique is used to quantify the levels of specific proteins in tissue

lysates (e.g., brain cortex, spinal cord). Key proteins of interest include:

Acetylated α-tubulin: A direct marker of HDAC6 inhibition.

Total and Phosphorylated Tau: Markers of tau pathology in AD and other tauopathies.

Amyloid-beta (Aβ) peptides: To assess amyloid pathology in AD models.

Histopathological Analysis
Immunohistochemistry: This method is used to visualize the localization and abundance of

specific proteins in tissue sections. For example, staining for acetylated α-tubulin can reveal

changes in the neuronal cytoskeleton, while staining for NeuN can be used to count

surviving neurons.

Nerve Conduction Studies (for CMT models): Electrophysiological measurements of

compound muscle action potentials (CMAP) and sensory nerve action potentials (SNAP) are

performed to assess motor and sensory nerve function.[5]

Conclusion
ACY-775 demonstrates potent and selective inhibition of HDAC6, leading to beneficial effects

in a preclinical model of Charcot-Marie-Tooth disease. When compared to other selective

HDAC6 inhibitors, ACY-775 shows a favorable selectivity profile. The broader class of selective

HDAC6 inhibitors has shown promise across multiple neurodegenerative disease models,

including Alzheimer's disease, ALS, and Multiple Sclerosis, primarily by modulating α-tubulin

acetylation and improving axonal transport. The data presented in this guide supports the

continued investigation of ACY-775 and other selective HDAC6 inhibitors as potential

therapeutic agents for neurodegenerative disorders. Further studies are warranted to fully

elucidate their mechanisms of action and translate these preclinical findings to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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